molecular formula C3H9N3 B13628697 n-Aminopropanimidamide CAS No. 75276-53-8

n-Aminopropanimidamide

Cat. No.: B13628697
CAS No.: 75276-53-8
M. Wt: 87.12 g/mol
InChI Key: HCLJUHIWHHTNQT-UHFFFAOYSA-N
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Description

n-Aminopropanimidamide is an organic compound with the molecular formula C₃H₉N₃ It is a derivative of propanimidamide, where an amino group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Aminopropanimidamide typically involves the reaction of propionitrile with ammonia under specific conditions. One common method is the Ritter reaction, where propionitrile reacts with ammonia in the presence of a strong acid, such as sulfuric acid, to form the desired product. The reaction conditions usually involve moderate temperatures and controlled pH levels to ensure the formation of this compound.

Industrial Production Methods

In industrial settings, this compound can be produced through large-scale chemical processes. The industrial production often involves the use of continuous flow reactors, where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for efficient production and better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

n-Aminopropanimidamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes or nitriles.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

n-Aminopropanimidamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific biological activities.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of n-Aminopropanimidamide involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    n-Propylamine: Similar in structure but lacks the amidine group.

    n-Butylamine: Similar but with a longer carbon chain.

    n-Methylpropanimidamide: Similar but with a methyl group attached to the nitrogen.

Uniqueness

n-Aminopropanimidamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility makes it valuable in multiple fields, including chemistry, biology, and medicine.

Properties

CAS No.

75276-53-8

Molecular Formula

C3H9N3

Molecular Weight

87.12 g/mol

IUPAC Name

N'-aminopropanimidamide

InChI

InChI=1S/C3H9N3/c1-2-3(4)6-5/h2,5H2,1H3,(H2,4,6)

InChI Key

HCLJUHIWHHTNQT-UHFFFAOYSA-N

Isomeric SMILES

CC/C(=N/N)/N

Canonical SMILES

CCC(=NN)N

Origin of Product

United States

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